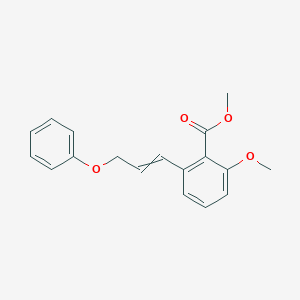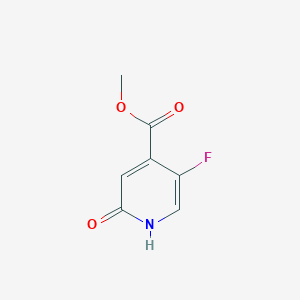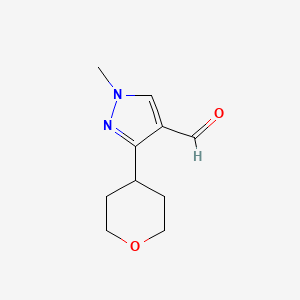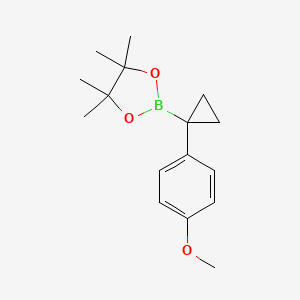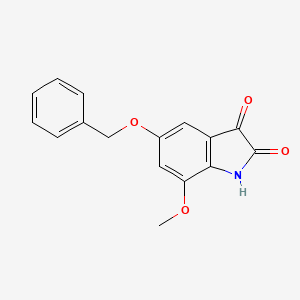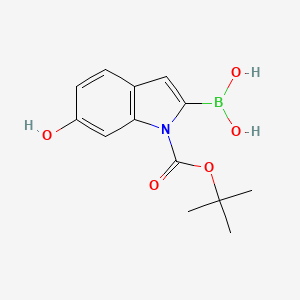
2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid is a nitrogen-containing heterocyclic compound. Heterocyclic compounds, especially those containing nitrogen, are of significant interest in medicinal chemistry due to their presence in various biologically active molecules, including vitamins, hormones, and antibiotics .
Vorbereitungsmethoden
The synthesis of 2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid typically involves the reaction of 2-chloropurine with 2-chloroethylamine under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 95°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions to form corresponding acids or alcohols.
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-9-(2-hydroxyethyl)-9H-purine-6-carboxylic acid: This compound has a hydroxyl group instead of a chlorine atom, which can lead to different chemical reactivity and biological activity.
2-Chloro-9-(2-aminoethyl)-9H-purine-6-carboxylic acid: The presence of an amino group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C8H6Cl2N4O2 |
|---|---|
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
2-chloro-9-(2-chloroethyl)purine-6-carboxylic acid |
InChI |
InChI=1S/C8H6Cl2N4O2/c9-1-2-14-3-11-4-5(7(15)16)12-8(10)13-6(4)14/h3H,1-2H2,(H,15,16) |
InChI-Schlüssel |
RKWHNUKXVSEZBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1CCCl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



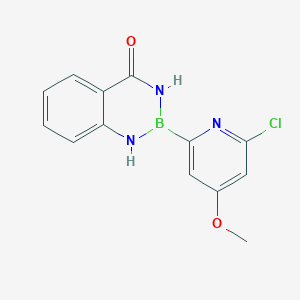
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)


